molecular formula C12H17NS B13301588 1-Benzyl-2-methylpyrrolidine-3-thiol

1-Benzyl-2-methylpyrrolidine-3-thiol

Cat. No.: B13301588
M. Wt: 207.34 g/mol
InChI Key: CXVYRAXVUKPVNF-UHFFFAOYSA-N
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Description

1-Benzyl-2-methylpyrrolidine-3-thiol is a chiral pyrrolidine-based compound featuring a reactive thiol group, making it a valuable intermediate for researchers in medicinal chemistry and radiopharmaceutical development. The distinct properties of this molecule are characterized by the presence of a thiol (-SH) functional group, which demonstrates high nucleophilicity and a strong affinity for selective conjugation reactions . This makes it particularly suitable for the synthesis of novel chemical entities and for use as a key building block in bioconjugation strategies. In research applications, thiol-containing compounds like this are pivotal for site-specific modifications of biomolecules. The thiol group can undergo efficient reactions with maleimide-based prosthetic groups, a methodology widely employed in the creation of antibody-drug conjugates (ADCs) and radiopharmaceuticals for targeted imaging and therapy . Furthermore, the pyrrolidine scaffold is a common motif in pharmaceutical agents, and the benzyl group offers potential for further chemical diversification. This compound is intended for use in laboratory research to facilitate the exploration of new therapeutic and diagnostic agents. It is supplied as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

1-benzyl-2-methylpyrrolidine-3-thiol

InChI

InChI=1S/C12H17NS/c1-10-12(14)7-8-13(10)9-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3

InChI Key

CXVYRAXVUKPVNF-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1CC2=CC=CC=C2)S

Origin of Product

United States

Synthetic Methodologies for 1 Benzyl 2 Methylpyrrolidine 3 Thiol

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 1-benzyl-2-methylpyrrolidine-3-thiol suggests that the primary disconnections involve the carbon-sulfur bond at C3 and the nitrogen-benzyl bond. This approach simplifies the target molecule into a more accessible 2-methylpyrrolidine-3-ol or a related precursor. The thiol group can be introduced via nucleophilic substitution of a suitable leaving group at the C3 position. The N-benzyl group can be installed either at an early stage on a pyrrolidine (B122466) precursor or later in the synthetic sequence. Key to the success of any synthetic route is the stereocontrolled formation of the C2-methyl and C3-thiol stereocenters.

Construction of the N-Benzyl-2-methylpyrrolidine Core

The synthesis of the N-benzyl-2-methylpyrrolidine core is a critical phase, demanding stereochemical control. Various methodologies have been developed to achieve this, ranging from the use of chiral starting materials to asymmetric catalytic reactions.

Approaches for Stereoselective Formation of C2-Methyl Pyrrolidine Ring

The stereoselective synthesis of the 2-methylpyrrolidine (B1204830) ring is a well-established area of research. nih.gov One common approach involves the use of chiral precursors derived from natural sources, such as proline. nih.gov For instance, (S)-prolinol can be converted to a chiral N-protected-2-(S)-iodomethylpyrrolidine, which can then be hydrogenated to afford the desired enantiomer of 2-methylpyrrolidine. google.com

Alternative methods include asymmetric lithiation of N-Boc-pyrrolidine followed by reaction with an electrophile, which can provide enantioenriched 2-substituted pyrrolidines. nih.gov Furthermore, transition metal-catalyzed reactions, such as palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, offer a powerful tool for the enantioselective construction of pyrrolidines. nih.gov Ring-closing metathesis (RCM) reactions of appropriately substituted dienyl or enynyl amines have also emerged as an efficient method for synthesizing chiral pyrrolidine derivatives. acs.orgorganic-chemistry.org

MethodStarting MaterialKey Reagents/CatalystsStereocontrol
Chiral Pool Synthesis(S)-ProlinolTsCl, NaI, H2/Pd-CSubstrate-controlled
Asymmetric LithiationN-Boc-pyrrolidines-BuLi, (-)-sparteineLigand-controlled
Asymmetric CycloadditionIminesPd catalyst, phosphoramidite (B1245037) ligandCatalyst-controlled
Ring-Closing MetathesisEnyne substratesGrubbs catalystCatalyst-controlled

Introduction and Manipulation of the N-Benzyl Moiety

The N-benzyl group serves as a common protecting group for the pyrrolidine nitrogen and can be introduced through various N-alkylation strategies. researchgate.net Direct N-benzylation of 2-methylpyrrolidine can be achieved using benzyl (B1604629) halides (e.g., benzyl bromide or benzyl chloride) in the presence of a base such as potassium carbonate or triethylamine. researchgate.net Alternatively, reductive amination of a suitable aldehyde with 2-methylpyrrolidine can also furnish the N-benzylated product.

In many synthetic routes, the N-benzyl group is introduced early on. For example, N-benzyl-2-pyrrolidone can be synthesized from 2-pyrrolidone and a reactive benzylated compound. google.com This intermediate can then be further functionalized to construct the desired pyrrolidine ring. The removal of the N-benzyl group, if required, is typically accomplished by hydrogenolysis over a palladium catalyst. google.com

Control of Enantioselectivity in Pyrrolidine Ring Closure Reactions

Achieving high enantioselectivity in the formation of the pyrrolidine ring is paramount. This is often accomplished through the use of chiral catalysts or auxiliaries. As mentioned, palladium-catalyzed asymmetric [3+2] cycloaddition reactions employing chiral phosphoramidite ligands have proven effective in generating chiral pyrrolidines with excellent enantioselectivities. nih.gov

Another powerful strategy is the use of chiral starting materials, where the stereochemistry of the final product is dictated by the inherent chirality of the precursor. For example, the synthesis of chiral N-benzyl-3-hydroxypyrrolidine can be achieved starting from natural malic acid through a condensation reaction with benzylamine (B48309) followed by reduction. google.com Similarly, glutamic acid can be converted to chiral 4-amino-2-hydroxybutyric acid, which serves as a precursor for chiral N-benzyl-3-hydroxypyrrolidine. google.com

Stereocontrolled Introduction of the C3-Thiol Group

The introduction of the thiol group at the C3 position with the correct stereochemistry is a challenging yet crucial step in the synthesis of the target molecule.

Strategies for Direct Thiol Functionalization at Pyrrolidine C3

Direct C-H functionalization offers an atom-economical approach to introduce the thiol group. While direct C-H thiolation of pyrrolidines is an emerging field, methods for the site-selective thiolation of C(sp3)-H bonds in aliphatic amines have been developed. researchgate.net These methods often involve the use of a directing group and a transition metal catalyst to achieve regioselectivity. For instance, copper-catalyzed site-selective thiolation of C(sp3)-H bonds of aliphatic amines has been reported, which could potentially be adapted for the C3 functionalization of the N-benzyl-2-methylpyrrolidine core. researchgate.net

A more traditional and often more reliable approach involves the conversion of a C3-hydroxyl group into a good leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thioacetate (B1230152). The stereochemistry of this step is typically controlled by an SN2 inversion mechanism. Therefore, starting with a C3-alcohol of the opposite stereochemistry is necessary to obtain the desired thiol stereoisomer.

Precursor Functional GroupReagents for ThiolationMechanismStereochemical Outcome
C3-OH1. TsCl, py 2. NaSHSN2Inversion of stereochemistry
C3-OH1. MsCl, Et3N 2. KSAc; then H3O+SN2Inversion of stereochemistry
C3-HN-fluorosulfonamide, disulfide, Cu catalystRadical-mediated C-H activationDependent on directing group and substrate bias

Thiol Precursor Methodologies and Derivatization

A plausible and versatile approach to the synthesis of this compound involves the use of a hydroxyl precursor, specifically 1-Benzyl-2-methylpyrrolidin-3-ol. This intermediate provides a strategic entry point for the introduction of the thiol group through well-established chemical transformations. The conversion of an alcohol to a thiol can be achieved via a two-step sequence involving activation of the hydroxyl group followed by displacement with a sulfur nucleophile.

One common method for activating the hydroxyl group is its conversion to a good leaving group, such as a tosylate or mesylate. The resulting sulfonate ester can then undergo nucleophilic substitution with a thiolating agent like sodium hydrosulfide (NaSH) or thioacetic acid. The use of thioacetic acid followed by hydrolysis of the resulting thioacetate is often preferred to minimize the formation of disulfide byproducts.

Alternatively, the Mitsunobu reaction offers a direct, one-pot conversion of the alcohol to a thiol with inversion of stereochemistry. organic-chemistry.orgnih.gov This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol in situ. Subsequent reaction with a sulfur nucleophile, for instance, thioacetic acid, yields the corresponding thioacetate, which can be readily hydrolyzed to the desired thiol. organic-chemistry.org

Precursor Functional GroupDerivatization MethodReagentsKey Considerations
Hydroxyl (-OH)Tosylation/Mesylation followed by S_N21. TsCl or MsCl, base2. NaSH or KSAcTwo-step process; potential for elimination side reactions.
Hydroxyl (-OH)Mitsunobu ReactionPPh₃, DEAD/DIAD, Thioacetic acidOne-pot reaction; proceeds with inversion of configuration. organic-chemistry.org
Ketone (=O)ThionationLawesson's ReagentDirect conversion of a carbonyl to a thiocarbonyl. organic-chemistry.org Subsequent reduction would be required.

Diastereoselective Thiol Installation

Achieving the desired diastereomer of this compound is critically dependent on the stereochemistry of the precursor and the mechanism of the thiol installation step. When starting from a chiral 1-Benzyl-2-methylpyrrolidin-3-ol, the stereochemical outcome of the thiol installation is of paramount importance.

The stereoselective reduction of a precursor like 1-benzyl-2-methylpyrrolidin-3-one can provide access to specific diastereomers of the corresponding alcohol. nih.govresearchgate.net The choice of reducing agent and reaction conditions can influence the facial selectivity of the ketone reduction, leading to either the syn or anti diastereomer of the alcohol.

If the thiol is introduced via an S_N2 reaction on a sulfonate ester, the reaction proceeds with inversion of configuration at the stereocenter. Therefore, to obtain a specific diastereomer of the thiol, the precursor alcohol must have the opposite configuration.

The Mitsunobu reaction is particularly advantageous for diastereoselective thiol installation as it is known to proceed with a high degree of stereochemical inversion. organic-chemistry.orgnih.gov This allows for predictable control over the stereochemistry of the final product based on the stereochemistry of the starting alcohol. For instance, if the desired product is the (2S,3R)-1-benzyl-2-methylpyrrolidine-3-thiol, the synthesis would ideally start from the (2S,3S)-1-benzyl-2-methylpyrrolidin-3-ol.

The diastereoselectivity of the entire synthetic sequence is often established during the formation of the pyrrolidine ring itself or in the stereoselective creation of the hydroxyl precursor. acs.org

Protecting Group Strategies in Synthesis

The presence of both a secondary amine and a thiol group in the target molecule necessitates a robust protecting group strategy to prevent unwanted side reactions during the synthesis. organic-chemistry.org The selection of protecting groups for the pyrrolidine nitrogen and the thiol sulfur must be orthogonal, meaning that one can be removed selectively without affecting the other. bham.ac.uk

Amine Protecting Groups for the N-Benzyl Pyrrolidine

In the context of synthesizing this compound, the N-benzyl group can itself be considered a protecting group for the pyrrolidine nitrogen. researchgate.net It is generally stable to a wide range of reaction conditions, including those often used for the introduction and manipulation of the thiol group.

However, should the synthesis require the temporary protection of the pyrrolidine nitrogen, or if a different N-substituent is desired in the final product, other protecting groups can be employed. Common amine protecting groups include carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). researchgate.net

The choice of an amine protecting group would be dictated by its stability towards the reagents used in subsequent steps and the conditions required for its eventual removal. For instance, the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. researchgate.net

Protecting GroupIntroduction ReagentsRemoval ConditionsStability
Benzyl (Bn)Benzyl bromide, baseHydrogenolysis (e.g., H₂, Pd/C)Generally stable to acidic and basic conditions, and many redox reagents.
tert-Butyloxycarbonyl (Boc)(Boc)₂O, baseStrong acid (e.g., TFA)Stable to basic conditions and hydrogenolysis.
Benzyloxycarbonyl (Cbz)Benzyl chloroformate, baseHydrogenolysis (e.g., H₂, Pd/C)Stable to acidic and mildly basic conditions.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and stoichiometry of reagents.

Solvent Effects on Reaction Outcomes

The choice of solvent can have a profound impact on the rate, yield, and stereoselectivity of the reactions involved in the synthesis of this compound. rsc.org For instance, in the diastereoselective formation of the pyrrolidine ring, the polarity and coordinating ability of the solvent can influence the conformation of transition states, thereby affecting the stereochemical outcome. nih.govacs.org

In the context of the Mitsunobu reaction for the conversion of the hydroxyl precursor to the thiol, the choice of solvent is also crucial. Tetrahydrofuran (THF) is a commonly used solvent for Mitsunobu reactions as it effectively solubilizes the reactants and intermediates. orgsyn.org The polarity of the solvent can also affect the rate of S_N2 reactions, such as the displacement of a tosylate or mesylate group by a sulfur nucleophile. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate S_N2 reactions by solvating the cation of the nucleophilic salt, thereby increasing the reactivity of the anion.

The following table provides a hypothetical overview of how solvent choice might influence a key synthetic step, such as a diastereoselective cyclization to form the pyrrolidine ring.

SolventDielectric Constant (ε)Expected Effect on DiastereoselectivityRationale
Toluene2.4May favor a specific diastereomer through less polar transition states.Non-polar solvent, may favor aggregation or specific reactant conformations.
Tetrahydrofuran (THF)7.6Can influence the transition state geometry through coordination.Moderately polar, coordinating solvent.
Acetonitrile37.5May alter the diastereomeric ratio due to stabilization of polar intermediates.Polar aprotic solvent.
Dichloromethane (DCM)9.1Can provide a good balance of solubility and minimal interference.Moderately polar, non-coordinating solvent.

Systematic screening of solvents is an essential part of optimizing the synthesis to achieve the desired product in high yield and diastereomeric purity.

Catalyst and Reagent Screening for Enhanced Selectivity

Detailed investigation into the synthesis of this compound reveals a notable scarcity of published research. Extensive searches of scientific literature and chemical databases did not yield specific methods for the preparation of this exact compound. The available literature focuses on the synthesis of various other substituted pyrrolidines, but a direct or closely related pathway to this compound has not been reported.

General methods for the synthesis of substituted pyrrolidines often involve multi-step sequences, including cyclization reactions, functional group interconversions, and stereoselective installations of substituents. For instance, the synthesis of pyrrolidine derivatives can be achieved through 1,3-dipolar cycloaddition reactions, palladium-catalyzed hydroarylation of pyrrolines, or from chiral precursors like proline and 4-hydroxyproline. mdpi.comnih.gov The introduction of a thiol group onto a pyrrolidine ring can be a delicate process, often requiring protective group strategies to avoid undesirable side reactions. mdpi.com

In the context of a hypothetical synthesis for this compound, the screening of catalysts and reagents would be crucial for controlling both the diastereoselectivity and enantioselectivity of the reaction. The relative stereochemistry of the methyl group at the C2 position and the thiol group at the C3 position would need to be carefully controlled.

Hypothetical Screening Considerations:

Should a synthetic route be developed, a thorough screening of catalysts and reagents would be necessary. This would likely involve:

Catalyst Selection: For key bond-forming reactions, a variety of catalysts would be tested. For example, in a potential cyclization step, different Lewis acids or transition metal catalysts could be evaluated for their ability to promote the desired transformation with high stereocontrol. Chiral catalysts would be essential for achieving an enantioselective synthesis.

Reagent Evaluation: The choice of reagents for introducing the thiol group would be critical. Different sulfur-containing nucleophiles and electrophiles would be screened to optimize the yield and selectivity of the thiolation step. The nature of the protecting group for the thiol would also be a key variable.

Solvent and Temperature Effects: The reaction conditions, including the solvent and temperature, would be systematically varied to determine their impact on the reaction outcome. These parameters can significantly influence the selectivity of many organic reactions.

Due to the lack of specific literature, a data table detailing research findings on catalyst and reagent screening for the synthesis of this compound cannot be provided at this time. The development of a synthetic route to this compound would be a novel contribution to the field of heterocyclic chemistry and would necessitate the kind of detailed screening process outlined above.

Chemical Reactivity and Advanced Transformations of 1 Benzyl 2 Methylpyrrolidine 3 Thiol

Reactions Involving the Thiol Group

The thiol group (-SH) is the most reactive site on the 1-benzyl-2-methylpyrrolidine-3-thiol molecule. Its chemistry is characterized by the acidity of the thiol proton, the high nucleophilicity of the corresponding thiolate anion, and its susceptibility to oxidation.

Thiols are significantly more acidic than their alcohol counterparts. The thiol proton of this compound can be readily abstracted by a moderately strong base (e.g., sodium hydroxide, sodium alkoxides) to form the corresponding thiolate anion. This thiolate is a potent nucleophile due to the polarizability and charge of the sulfur atom.

This high nucleophilicity makes the thiolate an excellent partner in SN2 reactions with a variety of electrophiles, most notably alkyl halides. This process, known as S-alkylation, is a highly efficient method for forming thioether (sulfide) bonds. The reaction proceeds via a bimolecular displacement mechanism, resulting in the formation of a new carbon-sulfur bond. Given the weaker basicity of thiolates compared to alkoxides, competing elimination (E2) reactions are less of a concern, even with secondary alkyl halides.

Table 1: Representative S-Alkylation Reactions

Electrophile (Alkylating Agent)Reagent/ConditionsExpected Product
IodomethaneNaH, THF1-Benzyl-2-methyl-3-(methylthio)pyrrolidine
Benzyl (B1604629) BromideK2CO3, DMF1-Benzyl-3-(benzylthio)-2-methylpyrrolidine
Ethyl BromoacetateEt3N, CH2Cl2Ethyl 2-((1-benzyl-2-methylpyrrolidin-3-yl)thio)acetate
Propargyl BromideNaOH, H2O/THF1-Benzyl-2-methyl-3-(prop-2-yn-1-ylthio)pyrrolidine

This table presents expected outcomes based on established thiol chemistry.

The thiol group is readily oxidized under mild conditions. The most common oxidation product is a disulfide, which is formed through the coupling of two thiol molecules. This transformation involves the formation of a sulfur-sulfur bond and the loss of two hydrogen atoms. A wide variety of oxidizing agents can effect this change, including molecular iodine (I2), hydrogen peroxide (H2O2), and even atmospheric oxygen, particularly in the presence of base or metal catalysts.

The interconversion between a thiol and its corresponding disulfide is a fundamental redox process in chemistry and biology. mdma.ch The disulfide bond can be easily cleaved back to the two thiol units by treatment with a reducing agent, such as zinc in acid or dithiothreitol (B142953) (DTT). researchgate.net For this compound, this reaction would yield 1,2-bis(1-benzyl-2-methylpyrrolidin-3-yl) disulfide. Further oxidation of the thiol group can lead to more highly oxidized sulfur species like sulfenic, sulfinic, and sulfonic acids, though these transformations typically require stronger oxidizing conditions. nih.gov

Table 2: Conditions for Disulfide Formation

Oxidizing AgentSolventGeneral Conditions
Iodine (I2)EthanolRoom Temperature
Hydrogen Peroxide (H2O2)Water/MethanolRoom Temperature, optional catalyst (e.g., I⁻) nih.gov
Air (O2)DMFBasic conditions (e.g., Et3N)
Dimethyl sulfoxide (B87167) (DMSO)None or co-solventElevated Temperature

This table illustrates common methods for the oxidation of thiols to disulfides.

The thiol-ene reaction is a powerful and efficient transformation that involves the addition of a thiol across a carbon-carbon double bond (an "ene"). wikipedia.org This reaction typically proceeds via a free-radical chain mechanism, which can be initiated by UV light or a radical initiator. A key feature of the radical-mediated thiol-ene reaction is its anti-Markovnikov regioselectivity, where the sulfur atom adds to the less substituted carbon of the double bond. wikipedia.org

This reaction is considered a "click" reaction because it is high-yielding, rapid, stereoselective, and produces minimal byproducts. wikipedia.org Similarly, the thiol-yne reaction involves the addition of a thiol to a carbon-carbon triple bond (an "yne"). Depending on the stoichiometry, either a single or double addition can occur. nih.gov These reactions would allow for the covalent linking of the this compound moiety to a wide range of alkene- or alkyne-containing molecules, polymers, and surfaces. usm.eduresearchgate.net

Table 3: Potential Thiol-Ene/Yne Coupling Partners

Unsaturated SubstrateReaction TypeExpected Product Class
1-OcteneThiol-eneAlkyl Thioether
Allyl alcoholThiol-eneHydroxy-functionalized Thioether
AcrylonitrileThiol-eneCyano-functionalized Thioether
PhenylacetyleneThiol-yneVinyl Sulfide (single addition)
1,7-OctadiyneThiol-yneBis-thioether (double addition)

This table provides examples of substrates for potential click chemistry applications based on general thiol reactivity.

Hydrothiolation refers broadly to the addition of a sulfur-hydrogen bond across an unsaturated C-C bond. While the radical-mediated thiol-ene reaction is a major example, hydrothiolation can also be catalyzed by bases, acids, or transition metals. chemrxiv.orgnih.gov The mechanism dictates the regioselectivity of the addition.

Radical-Mediated: As discussed, proceeds via a thiyl radical and gives the anti-Markovnikov product. nih.gov

Base-Mediated (Thiol-Michael Addition): This pathway is effective for alkenes conjugated to an electron-withdrawing group (e.g., α,β-unsaturated carbonyls). The base generates a nucleophilic thiolate, which undergoes a conjugate addition to afford the Markovnikov-type product. nih.gov

Transition-Metal-Catalyzed: Catalysts, particularly those based on rhodium, can control the regioselectivity of the addition to unactivated alkenes. nih.gov Mechanistic studies show that the choice of catalyst, ligand, and counter-ion can direct the reaction toward either Markovnikov or anti-Markovnikov products by influencing how the alkene coordinates to the metal center. chemrxiv.orgnih.gov

These varied mechanistic pathways provide a versatile toolkit for forming specific C-S bonds, allowing the this compound to be added to diverse unsaturated systems with predictable regiochemical control.

Reactions Involving the Pyrrolidine (B122466) Nitrogen

The nitrogen atom of the pyrrolidine ring is a tertiary amine, protected by a benzyl group. The primary reactivity at this position involves the cleavage of the nitrogen-benzyl bond.

The N-benzyl group is a common protecting group for secondary amines. Its removal, or debenzylation, unmasks the secondary amine of the 2-methylpyrrolidine-3-thiol, making it available for subsequent functionalization (e.g., acylation, alkylation, or sulfonylation).

A standard and widely used method for N-debenzylation is catalytic transfer hydrogenation. mdma.ch This typically involves a palladium catalyst (e.g., palladium on carbon, Pd/C) and a hydrogen source. While hydrogen gas (H2) can be used, safer and more convenient hydrogen donors like ammonium (B1175870) formate, formic acid, or cyclohexene (B86901) are often employed. mdma.ch

A significant challenge in the debenzylation of this compound would be potential catalyst poisoning by the sulfur atom. Thiols and other sulfur compounds can strongly adsorb to the surface of palladium catalysts, deactivating them. researchgate.net This may necessitate the use of larger quantities of catalyst, specific types of catalysts more resistant to sulfur poisoning, or an alternative deprotection strategy. Other methods for N-debenzylation include the use of strong acids or oxidizing agents, though these may be incompatible with the thiol group. researchgate.netox.ac.uk

Once deprotected, the resulting 2-methylpyrrolidine-3-thiol could be functionalized at the nitrogen atom to introduce a wide variety of substituents.

Table 4: N-Debenzylation Methods and Considerations

MethodReagentsAdvantagesPotential Issues
Catalytic HydrogenolysisPd/C, H2 (g)Clean, high yieldFlammable gas; catalyst poisoning by thiol researchgate.net
Catalytic Transfer HydrogenationPd/C, Ammonium FormateSafer than H2 gas; mild conditions mdma.chCatalyst poisoning by thiol researchgate.net
Oxidative CleavageKOtBu, DMSO, O2Avoids metal catalystsPotential for thiol oxidation researchgate.net
Acid-Mediated CleavageAlCl3Strong conditionsMay not be compatible with other functional groups researchgate.net

This table summarizes common N-debenzylation strategies and their applicability.

Regioselective Functionalization of the Pyrrolidine Ring System

The functionalization of the pyrrolidine ring of this compound can be directed to specific positions, a concept known as regioselectivity. The presence of the existing substituents—the benzyl group on the nitrogen, the methyl group at C2, and the thiol group at C3—influences the reactivity of the remaining C-H bonds on the ring.

In principle, deprotonation of the pyrrolidine ring using a strong base, followed by quenching with an electrophile, is a common strategy for introducing new functional groups. The most acidic protons are typically those adjacent to the nitrogen atom (C5) and, to a lesser extent, the one at C2. However, the C2 position is already substituted with a methyl group. Therefore, lithiation-trapping protocols would likely lead to functionalization at the C5 position. The stereochemical outcome of such a reaction would be influenced by the directing effects of the existing stereocenters.

Another potential avenue for regioselective functionalization is through directed metalation, where the thiol group or a derivative thereof could direct a metal catalyst to a specific C-H bond, enabling its activation and subsequent reaction. The specifics of which position would be functionalized would depend on the catalyst and directing group employed.

Potential Site of Functionalization Rationale Possible Transformation
C5α to nitrogen, potentially most acidic C-HDeprotonation with a strong base followed by reaction with an electrophile (e.g., alkyl halide, carbonyl compound).
C4Less sterically hindered than other positionsRadical-based reactions or transition-metal-catalyzed C-H activation.
C2α to nitrogen, but already substitutedFunctionalization of the methyl group via deprotonation and electrophilic quench.

Stereoselective Transformations and Chiral Pool Applications

The term "chiral pool" refers to the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of other chiral compounds. This compound, with its defined stereocenters at C2 and C3, is a constituent of this chiral pool. Its inherent chirality can be leveraged to influence the stereochemical outcome of subsequent reactions.

The thiol group is a prime site for derivatization. Many reactions at the sulfur atom proceed without affecting the stereochemistry of the rest of the molecule, thus occurring with retention of stereochemistry at C2 and C3.

S-Alkylation: Reaction of the thiol with an alkyl halide in the presence of a base would yield the corresponding thioether. This reaction occurs with complete retention of the existing stereochemistry.

S-Acylation: Acylation with an acyl chloride or anhydride (B1165640) would produce a thioester, again with retention of stereochemistry.

Disulfide Formation: Mild oxidation of the thiol can lead to the formation of a disulfide dimer, preserving the chiral integrity of the two monomer units.

Reactions that proceed with inversion of stereochemistry at one of the chiral centers are more complex. To achieve inversion at C3, for instance, the thiol would first need to be converted into a good leaving group. Subsequent intramolecular or intermolecular nucleophilic substitution could then proceed via an SN2 mechanism, resulting in inversion of the stereocenter. The feasibility of such a transformation would be highly dependent on the specific reaction conditions and the nature of the nucleophile.

Reaction Type Reagents Stereochemical Outcome
S-AlkylationR-X, BaseRetention
S-AcylationRCOCl, BaseRetention
Disulfide FormationMild Oxidant (e.g., I2)Retention
Inversion (Hypothetical)1. Conversion of SH to leaving group; 2. SN2 with nucleophileInversion at C3

In catalyst-controlled asymmetric reactions, an external chiral catalyst dictates the stereochemical outcome of a transformation, even when the substrate itself is chiral. In the context of this compound, this can be envisioned in several ways:

Diastereoselective Reactions: When reacting this compound with a prochiral reagent in the presence of a chiral catalyst, the catalyst can enhance the facial selectivity of the reagent's approach, leading to a high diastereomeric excess of one product over the other. For example, in an aldol-type reaction involving a derivative of the thiol, a chiral Lewis acid catalyst could control the formation of new stereocenters relative to the existing ones.

Use as a Chiral Ligand: The molecule itself, or a derivative, could serve as a chiral ligand for a transition metal catalyst. The nitrogen and sulfur atoms are potential coordination sites for a metal center. The resulting chiral complex could then be used to catalyze a variety of asymmetric reactions, such as hydrogenations, hydrosilylations, or cross-coupling reactions. The stereochemical environment created by the ligand around the metal center would be responsible for inducing enantioselectivity in the products of the catalyzed reaction. Chiral auxiliaries derived from amino acids have been shown to be effective in promoting stereoselective transformations, such as aldol (B89426) additions. scielo.org.mx

Organocatalysis: The pyrrolidine scaffold is a common motif in organocatalysts. unibo.itmdpi.com While this compound itself is not a classic organocatalyst, it could be modified to act as one. For example, further functionalization of the nitrogen or the thiol could introduce functionalities capable of activating substrates in an enantioselective manner.

The success of these catalyst-controlled reactions would depend on the careful matching of the substrate, catalyst, and reaction conditions to achieve high levels of stereocontrol.

Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights

Determination of Absolute and Relative Stereochemistry

1-Benzyl-2-methylpyrrolidine-3-thiol has two chiral centers at the C2 and C3 positions of the pyrrolidine (B122466) ring. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) pair are enantiomers, as are the (2R, 3S) and (2S, 3R) pair. The relationship between the pairs, for instance, between (2R, 3R) and (2R, 3S), is diastereomeric.

The initial step in the stereochemical determination is to ascertain the relative orientation of the methyl group at C2 and the thiol group at C3. This can be achieved through one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). ipb.pt For the cis isomer, where the methyl and thiol groups are on the same face of the pyrrolidine ring, an NOE correlation would be expected between the proton at C2 (H2) and the proton at C3 (H3). Conversely, for the trans isomer, such a correlation would be absent or very weak. The magnitude of the scalar coupling constant (³J) between H2 and H3, determined from a high-resolution ¹H NMR spectrum, can also provide valuable information about the dihedral angle and thus the relative stereochemistry. Generally, a larger coupling constant is indicative of a trans relationship, while a smaller one suggests a cis arrangement. ipb.pt

Once the relative stereochemistry is established, the determination of the absolute configuration requires a method that is sensitive to chirality. This can be accomplished by synthesizing the molecule from a chiral starting material of known absolute configuration. acs.org Alternatively, chiroptical techniques such as circular dichroism (CD) spectroscopy can be employed. Another powerful method is the formation of diastereomeric derivatives by reacting the thiol or the secondary amine with a chiral derivatizing agent, such as Mosher's acid. researchgate.net The resulting diastereomers can then be analyzed by NMR, where the different spatial arrangements will lead to distinguishable chemical shifts. Finally, single-crystal X-ray crystallography, if a suitable crystal can be obtained, provides an unambiguous determination of both the relative and absolute stereochemistry. acs.org

Hypothetical NOE correlations for the determination of relative stereochemistry in this compound.
IsomerExpected NOE between H2 and H3Expected ³J(H2,H3) Range (Hz)
cis-(2,3)Strong2-5
trans-(2,3)Weak or Absent6-10

Detailed Conformational Analysis through Spectroscopic Methods

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve steric strain. nih.gov These are typically described as envelope (Cₛ symmetry) or twist (C₂ symmetry) conformations, which can rapidly interconvert at room temperature. The substituents on the ring, namely the benzyl (B1604629), methyl, and thiol groups, will influence the preferred conformation. nih.gov

Variable-temperature NMR spectroscopy is a key technique for studying these conformational dynamics. At low temperatures, the interconversion between different ring pucker conformations may become slow on the NMR timescale, allowing for the observation of distinct signals for each conformer. Analysis of the coupling constants and NOE data at different temperatures can provide quantitative information about the populations of the different conformers and the energy barriers between them. researchgate.net

Furthermore, rotation around the N-CH₂Ph bond (the benzyl group) introduces additional conformational isomers. The orientation of the phenyl ring relative to the pyrrolidine ring can be probed by NOE experiments, looking for correlations between the benzyl protons and the protons on the pyrrolidine ring. mdpi.com Computational chemistry, using methods such as Density Functional Theory (DFT), can be used in conjunction with experimental NMR data to model the potential energy surface of the molecule and identify the most stable conformers. researchgate.net

Predominant puckering modes of the pyrrolidine ring.
ConformationDescriptionKey Spectroscopic Indicator
Envelope (Cₛ)Four atoms are coplanar, and the fifth is out of the plane.Analysis of vicinal coupling constants.
Twist (C₂)Two adjacent atoms are displaced on opposite sides of the plane formed by the other three.Characteristic changes in chemical shifts and coupling constants in variable-temperature NMR.

Spectroscopic Investigations of Reaction Intermediates and Transition States

The thiol group is a reactive functional group, susceptible to oxidation and other reactions. rsc.org Spectroscopic techniques can be employed to detect and characterize transient intermediates that may form during reactions of this compound. For example, mild oxidation of the thiol can lead to the formation of a disulfide, potentially through a sulfenic acid intermediate (R-SOH). researchgate.net

Due to their high reactivity, these intermediates are often difficult to isolate. rsc.org However, they can be observed using specialized techniques. Low-temperature NMR can be used to trap and characterize reactive species. In situ monitoring of reactions using techniques like rapid-injection NMR or stopped-flow UV-Vis spectroscopy can provide kinetic data and help to identify transient species. researchgate.net Furthermore, the use of spin trapping in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy can detect the presence of radical intermediates.

Computational modeling can also provide valuable insights into the structures and energies of transition states and intermediates along a reaction pathway. The combination of experimental and computational approaches is a powerful strategy for elucidating reaction mechanisms. chemrxiv.org

Application of Advanced NMR Techniques for Structural Dynamics

A full understanding of the structure and dynamics of this compound requires the application of a suite of advanced NMR techniques. semanticscholar.orgresearchgate.net Two-dimensional NMR is essential for the unambiguous assignment of all proton and carbon signals in the molecule. researchgate.net

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the identification of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): As mentioned earlier, these techniques are vital for determining stereochemistry and conformation by identifying protons that are close in space. diva-portal.org

For studying dynamic processes, such as conformational exchange or slow rotation around bonds, exchange spectroscopy (EXSY) can be employed. This technique can identify atoms that are exchanging between different chemical environments and can be used to measure the rates of these exchange processes.

Hypothetical ¹H and ¹³C NMR chemical shift assignments for a trans-1-Benzyl-2-methylpyrrolidine-3-thiol isomer.
AtomHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)Key HMBC Correlations
C2-H~2.8-3.2~65-70C4, C5, C2-CH₃, Benzyl-CH₂
C3-H~3.0-3.4~45-50C2, C4, C5
C4-H₂~1.8-2.2~30-35C2, C3, C5
C5-H₂~2.5-2.9~55-60C2, C3, C4, Benzyl-CH₂
C2-CH₃~1.1-1.4~15-20C2, C3
Benzyl-CH₂~3.5-4.0 (diastereotopic)~58-63C2, C5, Benzyl-C_ipso
Benzyl-Ar-H~7.2-7.4~127-138Benzyl-CH₂, other Ar-C
S-H~1.5-2.0N/A-

Theoretical and Computational Chemistry Studies of 1 Benzyl 2 Methylpyrrolidine 3 Thiol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the electronic structure and energetic properties of 1-Benzyl-2-methylpyrrolidine-3-thiol. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, orbital energies, and thermodynamic stability.

The optimized molecular structure of this compound reveals the spatial arrangement of its constituent atoms. The pyrrolidine (B122466) ring is likely to adopt a non-planar, envelope or twisted conformation to minimize steric strain. The benzyl (B1604629) and methyl groups, along with the thiol substituent, will have specific orientations relative to the pyrrolidine ring that correspond to the global energy minimum.

Key energetic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in understanding the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. For this compound, the thiol group and the nitrogen atom of the pyrrolidine ring are expected to significantly contribute to the HOMO, while the LUMO is likely to be distributed over the benzyl group's aromatic system.

Table 1: Calculated Electronic Properties of this compound

Property Value
Total Energy (Hartree) -1057.89
HOMO Energy (eV) -6.21
LUMO Energy (eV) -0.89
HOMO-LUMO Gap (eV) 5.32

Note: These values are hypothetical and representative of what would be expected from DFT calculations at a B3LYP/6-31G(d) level of theory.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of intermolecular and intramolecular interactions. By transforming the calculated wave function into a set of localized orbitals, NBO analysis provides a quantitative description of bonding and non-bonding interactions.

For this compound, NBO analysis can reveal hyperconjugative interactions that contribute to its stability. For instance, interactions between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C or C-H bonds, or between the sulfur lone pairs and neighboring antibonding orbitals, can be quantified. These interactions are described by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction.

Furthermore, NBO analysis can shed light on potential hydrogen bonding sites. The thiol group (-SH) can act as a hydrogen bond donor, while the nitrogen atom and the sulfur atom can act as hydrogen bond acceptors. The analysis of donor-acceptor interactions is crucial for predicting how the molecule will interact with solvents or biological macromolecules.

Table 2: Selected NBO Donor-Acceptor Interactions in this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) N σ*(C-C) 3.2
LP(1) S σ*(C-H) 1.8

Note: The data presented are illustrative examples of NBO analysis results.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods can predict the reactivity of this compound by analyzing its molecular electrostatic potential (MEP) and Fukui functions. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen and sulfur atoms are expected to be regions of negative potential, making them susceptible to electrophilic attack, while the hydrogen of the thiol group would be a site of positive potential.

Fukui functions provide a more quantitative measure of local reactivity, indicating the change in electron density at a specific point in the molecule upon the addition or removal of an electron. This allows for the prediction of the most likely sites for nucleophilic, electrophilic, and radical attack.

The stereocenters at the 2nd and 3rd positions of the pyrrolidine ring introduce the possibility of stereoselectivity in its reactions. Computational modeling of reactions involving this compound can help predict which diastereomer or enantiomer is likely to be formed preferentially by calculating the transition state energies for different reaction pathways.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational space in a simulated environment (e.g., in a solvent).

For this compound, MD simulations can reveal the flexibility of the pyrrolidine ring and the rotational freedom of the benzyl and methyl substituents. The simulations can identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule's shape can change and how these changes might affect its interactions with other molecules. The puckering of the five-membered pyrrolidine ring and the orientation of the bulky benzyl group are key dynamic features that can be analyzed.

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling can be used to investigate the mechanisms of potential reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the minimum energy pathway from reactants to products, including the structures and energies of any intermediates and transition states.

For example, the oxidation of the thiol group to a disulfide or a sulfonic acid, or the alkylation of the nitrogen atom, are potential reactions that could be modeled. The calculated activation energies for these reactions would provide an estimate of their feasibility under different conditions. This type of modeling is particularly valuable for understanding reaction mechanisms and for designing new synthetic routes.

Table 3: Hypothetical Calculated Activation Energies for Reactions of this compound

Reaction Transition State Activation Energy (kcal/mol)
S-alkylation TS1 15.2
N-alkylation TS2 20.5

Note: These values are for illustrative purposes to demonstrate the output of in silico reaction pathway modeling.

Lack of Specific Research Data Precludes In-Depth Analysis of this compound

Despite a comprehensive search of scientific literature, detailed research applications and specific data concerning the chemical compound “this compound” remain largely undocumented in publicly accessible databases. As a result, a thorough and scientifically accurate article structured around its specific applications in advanced organic synthesis and chemical biology, as requested, cannot be generated at this time.

The initial investigation sought to explore the role of this compound across a range of sophisticated chemical applications, including its use as a chiral building block, in peptide and protein ligation, as an enzyme inhibitor, in the development of bioconjugation reagents, and as a ligand in asymmetric catalysis. However, the search for specific research findings, detailed methodologies, and relevant data tables for this particular compound proved unsuccessful.

While the broader classes of compounds to which this compound belongs—namely chiral pyrrolidines and thiols—are extensively studied and have well-documented roles in these fields, the specific N-benzyl, 2-methyl, 3-thiol substituted pyrrolidine appears to be a novel or less-explored chemical entity.

General research on related structures suggests that the pyrrolidine scaffold is a cornerstone in asymmetric synthesis, frequently employed in the design of chiral catalysts and as a foundational element in the synthesis of complex natural products and pharmaceuticals. mdpi.comnih.govnih.gov The presence of a thiol group introduces a highly nucleophilic and redox-active center, making such compounds potentially valuable for bioconjugation, peptide ligation, and interaction with biological targets like enzymes. nih.govresearchgate.netacs.orgnih.gov

However, without specific studies on this compound, any discussion of its precise applications, efficacy, and potential would be speculative and fall outside the requested scope of a scientifically rigorous article. The creation of detailed research findings and data tables, as instructed, is therefore not possible.

Future research into the synthesis and characterization of this compound could yet reveal its utility in the aforementioned areas, contributing new tools and methodologies to the fields of synthetic chemistry and chemical biology. Until such research is published and made publicly available, a comprehensive review of its academic research applications and future perspectives remains beyond reach.

Q & A

Q. How can researchers optimize the synthesis of 1-Benzyl-2-methylpyrrolidine-3-thiol to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example:
  • Catalyst Selection : Use palladium-based catalysts for benzylation steps, as seen in analogous pyrrolidine syntheses .
  • Temperature Control : Maintain temperatures between 60–80°C to minimize side reactions (e.g., oxidation of the thiol group).
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the compound.
  • Purity Verification : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS to detect trace impurities .

Table 1 : Key Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₇NSExtrapolated
Theoretical MW207.34 g/molCalculated
Common ImpuritiesOxidation byproducts (e.g., disulfides)

Q. What analytical techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer : Combine X-ray crystallography (for absolute stereochemical determination) and NMR spectroscopy (for functional group analysis):
  • X-ray : Resolve the thiol group’s spatial orientation, as demonstrated for related pyrrolidine-diols .
  • ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC experiments. The thiol proton (SH) typically appears at δ 1.5–2.0 ppm in DMSO-d₆ .
  • IR Spectroscopy : Confirm S–H stretch (≈2550 cm⁻¹) and C–S bonds (≈700 cm⁻¹) .

Q. How can researchers validate the compound’s stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 48 hours; monitor degradation via TLC.
  • pH Stability : Dissolve in buffers (pH 2–12) and analyze by UV-Vis spectroscopy for absorbance shifts (λmax ≈ 270 nm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Address discrepancies through:
  • Dose-Response Reproducibility : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Metabolite Interference : Use LC-MS/MS to identify metabolites that may mask or enhance activity .
  • Methodological Cross-Validation : Compare results from computational docking (e.g., AutoDock Vina) with in vitro receptor-binding assays .

Q. How do stereochemical variations (e.g., enantiomers) impact the compound’s reactivity and biological interactions?

  • Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., (R)- or (S)-BINOL) and compare:
  • Kinetic Studies : Measure reaction rates in nucleophilic substitutions (e.g., with methyl iodide) to assess steric effects.
  • Biological Assays : Test enantiomers against target enzymes (e.g., cysteine proteases) to correlate stereochemistry with inhibition constants (Ki) .

Q. What computational models best predict the thiol group’s nucleophilic reactivity in aqueous vs. nonpolar environments?

  • Methodological Answer : Use hybrid QM/MM simulations:
  • Solvent Modeling : Apply COSMO-RS to simulate water and toluene environments.
  • Reactivity Metrics : Calculate Fukui indices for the sulfur atom to predict nucleophilicity trends .

Q. How can researchers design experiments to probe the compound’s role in modulating redox-sensitive pathways?

  • Methodological Answer :
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell cultures treated with the compound.
  • Thiol-Trapping Assays : React with maleimide-PEG2-biotin and analyze via Western blot to identify protein targets .

Data Contradiction Analysis

Q. Why might structural data from X-ray crystallography and NMR conflict for this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Use variable-temperature NMR to assess flexibility .
  • Crystal Packing : X-ray structures may show distorted geometries due to intermolecular forces; compare with DFT-optimized gas-phase structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.